REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[N:16]1[C:25]2[CH:24]=[CH:23][CH:22]=[C:21](O)[C:20]=2[N:19]=[CH:18][CH:17]=1>N1C=CC=CC=1>[N:16]1[C:25]2[C:20](=[C:21]([O:6][S:3]([C:2]([F:15])([F:14])[F:1])(=[O:5])=[O:4])[CH:22]=[CH:23][CH:24]=2)[N:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
500 mg
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Type
|
reactant
|
Smiles
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N1=CC=NC=2C(=CC=CC12)O
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Name
|
|
Quantity
|
6.8 mL
|
Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction
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Type
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EXTRACTION
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Details
|
Add saturated aqueous sodium bicarbonate solution (100 mL) and extract the mixture with methylene chloride (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
Dry the combined organic solutions with sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
purify by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=C(C=CC=C12)OS(=O)(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 810 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |